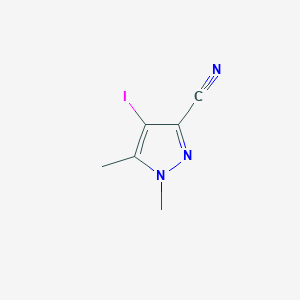
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C6H6IN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of an iodine atom and a nitrile group in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile typically involves the iodination of 1,5-dimethylpyrazole-3-carbonitrile. One common method is the reaction of 1,5-dimethylpyrazole-3-carbonitrile with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., K2CO3) and an appropriate solvent (e.g., toluene, ethanol) under inert atmosphere.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using a metal catalyst (e.g., Pd/C) under hydrogen gas.
Major Products Formed
Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Reduction Reactions: 4-Amino-1,5-dimethylpyrazole-3-carbonitrile or its derivatives.
科学研究应用
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the iodine atom and nitrile group can enhance its binding affinity and selectivity towards target proteins, leading to desired biological effects.
相似化合物的比较
Similar Compounds
- 4-Bromo-1,5-dimethylpyrazole-3-carbonitrile
- 4-Chloro-1,5-dimethylpyrazole-3-carbonitrile
- 4-Fluoro-1,5-dimethylpyrazole-3-carbonitrile
Uniqueness
4-Iodo-1,5-dimethyl-1h-pyrazole-3-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
54384-71-3; 863752-94-7 |
|---|---|
分子式 |
C6H6IN3 |
分子量 |
247.039 |
IUPAC 名称 |
4-iodo-1,5-dimethylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H6IN3/c1-4-6(7)5(3-8)9-10(4)2/h1-2H3 |
InChI 键 |
CWPNLYCUEKSGOH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C#N)I |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


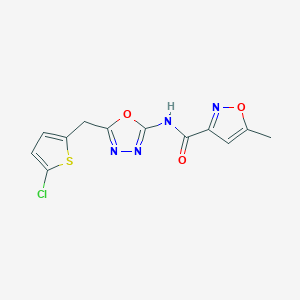
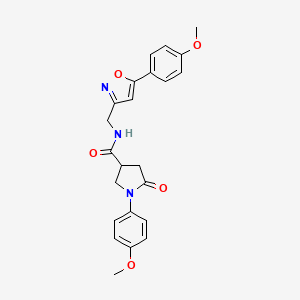
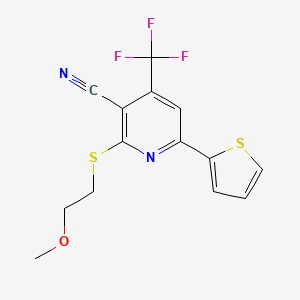
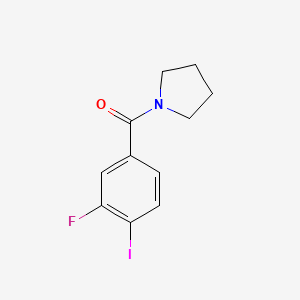
![2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)
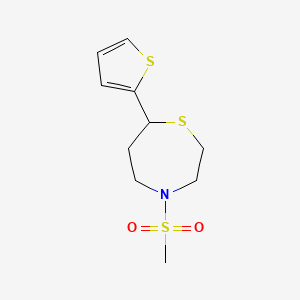
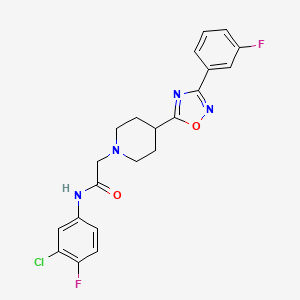
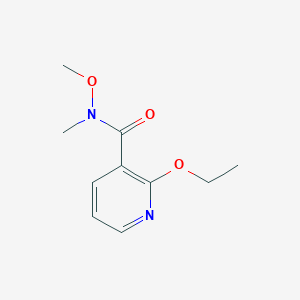
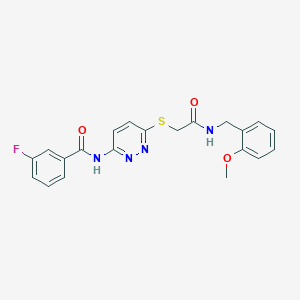
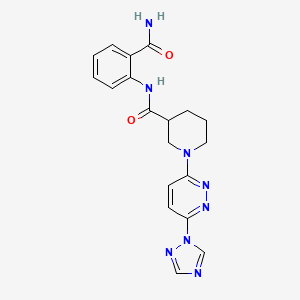
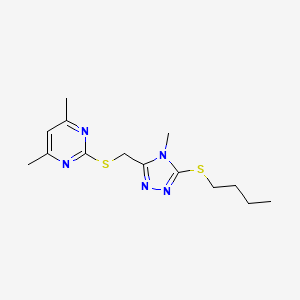
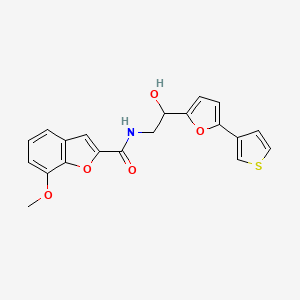
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B2869802.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2869803.png)
